n,n'-Dibenzylcyclohexane-1,2-diamine
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Overview
Description
(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine is a chiral diamine compound characterized by its two benzyl groups attached to the nitrogen atoms of a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with benzyl halides under basic conditions. A common method includes:
Starting Materials: Cyclohexane-1,2-diamine and benzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Procedure: The cyclohexane-1,2-diamine is dissolved in the solvent, and the benzyl chloride is added dropwise while maintaining the reaction mixture at a low temperature. The mixture is then stirred at room temperature for several hours to ensure complete reaction.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of more efficient catalysts and optimized reaction conditions can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imines or amides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, where nucleophiles like amines or thiols replace the benzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Imines or amides.
Reduction: Secondary amines.
Substitution: Corresponding substituted amines or thiols.
Scientific Research Applications
(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to specific sites, influencing the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Similar in structure but with phenyl groups instead of benzyl groups.
(1S,2S)-N1,N2-Dibenzylcyclohexane-1,2-diamine: The enantiomer of the compound, differing in the spatial arrangement of the substituents.
Uniqueness
(1R,2R)-N1,N2-Dibenzylcyclohexane-1,2-diamine is unique due to its specific chiral configuration and the presence of benzyl groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
1-N,2-N-dibenzylcyclohexane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18/h1-6,9-12,19-22H,7-8,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBYIGXWWGSEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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